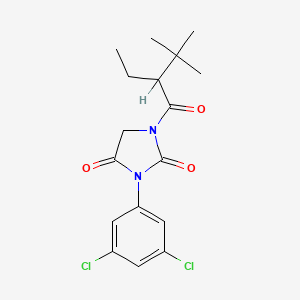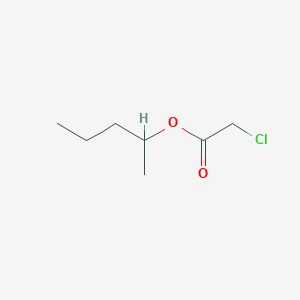![molecular formula C22H34Si2 B14352833 (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] CAS No. 92232-63-8](/img/structure/B14352833.png)
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and butane-1,4-diyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] typically involves the reaction of phenylsilane derivatives with butane-1,4-diyl intermediates. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates like silanes.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for designing new drugs and therapeutic agents.
Medicine
In medicine, (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] derivatives are explored for their potential use in drug delivery systems. The silicon atoms can be functionalized to improve the solubility and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound is used in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for applications requiring durability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of (Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] involves its interaction with molecular targets through its silicon and phenyl groups. The silicon atoms can form strong bonds with oxygen and nitrogen atoms, while the phenyl groups can participate in π-π interactions with aromatic systems. These interactions enable the compound to exert its effects in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Butane-1,4-diyl)bis[ethyl(phenyl)silane]
- (Butane-1,4-diyl)bis[ethyl(dimethyl)phenylsilane]
- (Butane-1,4-diyl)bis[ethyl(trimethyl)phenylsilane]
Uniqueness
(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane] is unique due to its specific combination of butane-1,4-diyl and phenylsilane groups. This structure provides a balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
92232-63-8 |
|---|---|
Molekularformel |
C22H34Si2 |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
ethyl-[4-(ethyl-methyl-phenylsilyl)butyl]-methyl-phenylsilane |
InChI |
InChI=1S/C22H34Si2/c1-5-23(3,21-15-9-7-10-16-21)19-13-14-20-24(4,6-2)22-17-11-8-12-18-22/h7-12,15-18H,5-6,13-14,19-20H2,1-4H3 |
InChI-Schlüssel |
CPUHOZKNKPMFMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CCCC[Si](C)(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


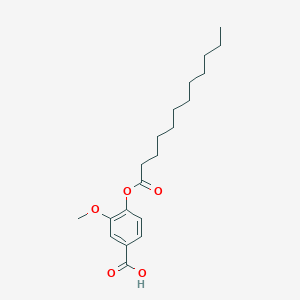
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
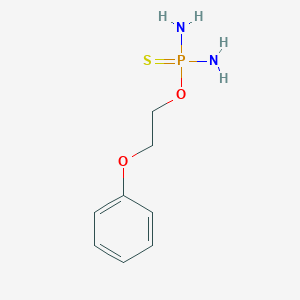
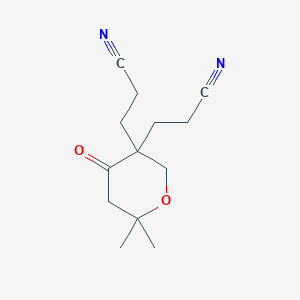
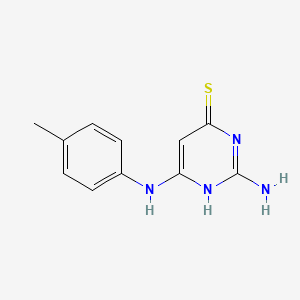


![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
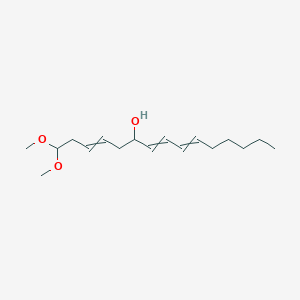
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)

